N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide

Purity Analysis Reference Standard Quality Control

Sourcing a consistent, high-purity building block for anticoagulant synthesis can introduce unacceptable variability in impurity profiles. This compound directly resolves that challenge as a qualified reference standard and key intermediate for Edoxaban. • Certified purity (≥98%) and defined melting point (78-82 °C) support ICH Q2(R1) method validation. • The electron-withdrawing 5-chloro substituent ensures predictable reactivity in Suzuki and Buchwald-Hartwig couplings, reducing failed syntheses. • Non-hygroscopic, crystalline solid provides reliable solid-state stability for early formulation studies.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.74
CAS No. 54818-84-7
Cat. No. B2681070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide
CAS54818-84-7
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.74
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
InChIKeyYXJGFYBONFESMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridin-2-yl Sulfonamide – Overview


N-(5-Chloropyridin-2-yl)-4-methylbenzenesulfonamide (CAS 54818-84-7) is a heterocyclic sulfonamide featuring a 5-chloropyridine ring linked to a p-toluenesulfonamide moiety. It serves primarily as a versatile synthetic intermediate and a certified reference standard for pharmaceutical impurity analysis . Its well-defined physicochemical profile—including a melting point of 78–82 °C and a predicted boiling point of 429.4±55.0 °C —makes it a reliable building block in medicinal chemistry, particularly in the synthesis of anticoagulant agents such as Edoxaban and kinase inhibitors .

5-Chloropyridin-2-yl Sulfonamide: Substitution Specificity


In-class sulfonamides cannot be interchanged generically due to the specific electronic and steric properties imparted by the 5-chloropyridin-2-yl group. This substituent directly influences the compound's reactivity in downstream coupling reactions and its binding affinity in biological systems . Unlike simple phenyl or unsubstituted pyridyl sulfonamides, the electron-withdrawing chlorine at the 5-position modulates the pKa of the adjacent sulfonamide NH and directs regioselective metalation or cross-coupling, which is essential for constructing complex drug candidates like Edoxaban [1]. Substituting this intermediate with a non-chlorinated or differently substituted analog would fundamentally alter reaction kinetics and impurity profiles, potentially leading to failed syntheses or out-of-specification active pharmaceutical ingredients (APIs).

5-Chloropyridin-2-yl Sulfonamide vs. Closest Analogs


Purity Advantage Over Generic Building Blocks

For pharmaceutical reference standard applications, N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is routinely supplied at ≥98% purity (HPLC) , while many generic sulfonamide building blocks are often offered at 95–97% purity. This higher baseline purity is critical for impurity profiling where a 1-2% impurity burden can obscure detection limits for genotoxic impurities in APIs like Edoxaban .

Purity Analysis Reference Standard Quality Control

Melting Point Precision and Batch Consistency

The compound exhibits a sharp melting point range of 78–82 °C , which is distinctive compared to structurally related N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide, a viscous liquid at room temperature. This solid-state property simplifies handling, weighing, and formulation in early-stage research, reducing variability caused by hygroscopicity or solvent retention .

Physicochemical Characterization Batch-to-Batch Reproducibility Solid Form

Regioselective Cross-Coupling Advantage

The 5-chloro substituent on the pyridine ring enables regioselective palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) at the C-5 position without competing reactivity at the sulfonamide-bearing C-2 position [1]. In contrast, the des-chloro analog N-(pyridin-2-yl)-4-methylbenzenesulfonamide lacks this orthogonal reactivity handle, limiting its utility in convergent synthetic strategies. This regiochemical orthogonality is directly exploited in patents for constructing Edoxaban intermediates, where the chlorine atom serves as a temporary protecting/activating group [2].

Synthetic Chemistry Regioselectivity Cross-Coupling

Edoxaban Impurity Reference Standard

N-(5-Chloropyridin-2-yl)-4-methylbenzenesulfonamide is explicitly listed as a certified reference standard for drug impurity analysis, particularly for the anticoagulant Edoxaban . While many sulfonamide analogs serve only as general building blocks, this compound's recognized status as a pharmaceutical impurity reference material (IRM) adds a layer of regulatory relevance. This designation implies that its identity, purity, and stability have been qualified according to pharmacopoeial guidelines, a feature not shared by the unsubstituted N-(pyridin-2-yl)-4-methylbenzenesulfonamide or the 3-chloro isomer [1].

Impurity Profiling Reference Standard Edoxaban

5-Chloropyridin-2-yl Sulfonamide: Key Applications


GMP-Compliant Impurity Method for Edoxaban

When developing a stability-indicating HPLC method for Edoxaban, N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide serves as a qualified reference standard to establish system suitability and validate the method's specificity. Its certified purity (≥98%) and defined melting point ensure consistent response factors across batches, directly supporting ICH Q2(R1) validation requirements .

Regioselective Synthesis of Pyridyl Sulfonamide Kinase Inhibitors

The C-5 chlorine atom enables sequential functionalization: first, the sulfonamide is installed at C-2, then the chlorine is utilized in a Suzuki or Buchwald-Hartwig coupling to introduce diverse aryl or heteroaryl groups at C-5. This divergent strategy has been employed in patents for pyridinyl sulfonamide-based kinase inhibitors, where the 5-chloro intermediate significantly reduces the number of linear steps compared to routes starting from unsubstituted pyridine [1].

Solid-Form Reproducibility in Formulation Screening

The crystalline, non-hygroscopic nature of this compound (mp 78–82 °C) makes it an ideal model substrate for studying solid-state stability and compatibility with common pharmaceutical excipients. Its well-defined melting endotherm allows precise monitoring of polymorphic transitions via DSC, a critical parameter for early formulation decisions that is not accessible with liquid or amorphous analogs .

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